Ornithine, N5-[(acetylamino)iminomethyl]-
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Overview
Description
Ornithine, N5-[(acetylamino)iminomethyl]- is a derivative of the amino acid ornithine. This compound is known for its role in various biochemical processes, particularly in the biosynthesis of siderophores, which are molecules that bind and transport iron in microorganisms . The compound’s structure includes an acetylamino group attached to the N5 position of ornithine, making it a unique molecule with specific biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ornithine, N5-[(acetylamino)iminomethyl]- typically involves the acetylation of ornithine. One common method is the reaction of ornithine with acetic anhydride under controlled conditions to introduce the acetyl group at the N5 position . The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like chromatography and spectroscopy are often employed to verify the compound’s structure and composition .
Chemical Reactions Analysis
Types of Reactions
Ornithine, N5-[(acetylamino)iminomethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetylamino group, potentially leading to the formation of amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
Scientific Research Applications
Ornithine, N5-[(acetylamino)iminomethyl]- has several scientific research applications:
Mechanism of Action
The mechanism by which Ornithine, N5-[(acetylamino)iminomethyl]- exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can act as a substrate for enzymes like ornithine N5-monooxygenase, which catalyzes the hydroxylation of ornithine . This interaction is crucial in the biosynthesis of siderophores, which are essential for iron transport in microorganisms . The compound’s molecular targets include various enzymes and proteins involved in these pathways, and its effects are mediated through these biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
L-ornithine: A non-protein amino acid involved in the urea cycle and the synthesis of polyamines.
N5-hydroxy-L-ornithine: A hydroxylated derivative of ornithine involved in siderophore biosynthesis.
N-acetylornithine: An acetylated derivative of ornithine with roles in various metabolic pathways.
Uniqueness
Ornithine, N5-[(acetylamino)iminomethyl]- is unique due to its specific acetylamino group at the N5 position, which imparts distinct biochemical properties. This modification allows it to participate in unique reactions and interactions that are not possible with other similar compounds . Its role in siderophore biosynthesis and potential therapeutic applications further highlight its uniqueness and importance in scientific research .
Properties
CAS No. |
1357253-35-0 |
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Molecular Formula |
C8H16N4O3 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-[[acetamido(amino)methylidene]amino]-2-aminopentanoic acid |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-8(10)11-4-2-3-6(9)7(14)15/h6H,2-4,9H2,1H3,(H,14,15)(H3,10,11,12,13) |
InChI Key |
IHBIRUKKKZVHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=NCCCC(C(=O)O)N)N |
Origin of Product |
United States |
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